Robustone methyl ether

Description

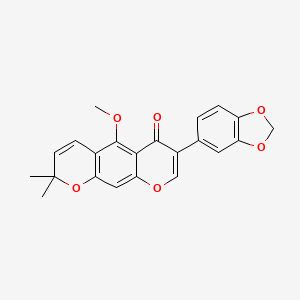

Structure

3D Structure

Properties

Molecular Formula |

C22H18O6 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C22H18O6/c1-22(2)7-6-13-16(28-22)9-18-19(21(13)24-3)20(23)14(10-25-18)12-4-5-15-17(8-12)27-11-26-15/h4-10H,11H2,1-3H3 |

InChI Key |

OKBNMQXBQLZQEM-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC5=C(C=C4)OCO5)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC5=C(C=C4)OCO5)C |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Sources and Distribution

| Family | Genus | Species | Plant Part | Reference |

|---|---|---|---|---|

| Fabaceae | Derris | Derris robusta | Roots, Seeds, Seed Shell | rsc.orgrsc.orgblogspot.com |

| Fabaceae | Dalbergia | Dalbergia velutina | Not Specified | nih.govresearchgate.net |

| Fabaceae | Desmodium | Desmodium renifolium | Not Specified | nih.govresearchgate.net |

| Icacinaceae | Mappianthus | Mappianthus iodoides | Not Specified | nih.govresearchgate.net |

Derris robusta, a member of the Fabaceae family, is a significant natural source of Robustone methyl ether. rsc.orgblogspot.com Phytochemical studies have consistently isolated this compound from various parts of the plant, particularly the roots and seeds. rsc.orgrsc.orgblogspot.com In the roots of Derris robusta, this compound is found alongside a variety of other isoflavonoids and 3-aryl-4-hydroxycoumarins. rsc.orgrsc.org Notably, it co-occurs with robustone, from which it can be derived by methylation. rsc.org The seed shells of the plant also contain this compound among other compounds. blogspot.com

Beyond Derris robusta, this compound has been identified in other plants, predominantly within the Fabaceae family. nih.govgenome.jpgenome.jp These include species from the genera Dalbergia and Desmodium. nih.govresearchgate.netresearchgate.net For instance, it has been isolated from Dalbergia velutina and Desmodium renifolium. nih.govresearchgate.netresearchgate.net The compound has also been found in Mappianthus iodoides, a plant belonging to the Icacinaceae family. nih.govresearchgate.net The presence of this compound across these different species highlights the phytochemical diversity within the Fabaceae family and related plant groups. nih.gov

Extraction Methodologies from Natural Matrices

The initial step in isolating this compound from plant material involves extraction using organic solvents. The choice of solvent and method depends on the plant part being processed and the desired purity of the initial extract.

A common approach begins with the air-drying and grinding of the plant material, such as the roots or seeds, to increase the surface area for solvent penetration. ijmcer.com The powdered material is then subjected to extraction, often using a Soxhlet apparatus, which allows for continuous extraction with a fresh supply of the solvent. ijmcer.comfrontiersin.org

Solvents of varying polarities are employed to selectively extract different classes of compounds. For isoflavonoids like this compound, solvents such as benzene (B151609), petroleum ether, and methanol (B129727) have been used. ijmcer.comthieme-connect.com For example, a benzene extract of seeds can be subjected to further processing to isolate the compound. thieme-connect.com In some procedures, an alcoholic extract, such as one using methanol, is first prepared. ekb.eg This crude extract is then often washed with a non-polar solvent like benzene to remove chlorophyll (B73375) and other pigments before being partitioned with successively more polar solvents. ekb.eg

Purification Strategies and Challenges

Following initial extraction, the crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. rsc.org Column chromatography is a principal technique used for this purpose. rsc.orgthieme-connect.com

The crude extract is typically concentrated and then applied to a chromatography column packed with an adsorbent material, most commonly silica (B1680970) gel. rsc.orgthieme-connect.com A series of solvents or solvent mixtures with increasing polarity are then passed through the column to elute the different compounds at different rates. The selection of the elution solvent system is critical for achieving good separation. ekb.eg

Fractions are collected sequentially and monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired compound. orgsyn.org Fractions that show the presence of this compound are then combined and the solvent is evaporated to yield the purified compound. rsc.orgorgsyn.org In some cases, repeated chromatographic steps may be necessary to achieve a high degree of purity. researchgate.net

A significant challenge in the purification process is the presence of structurally similar compounds that co-elute with this compound. rsc.org For instance, in Derris robusta, it is found alongside robustone and other related isoflavonoids, which can make separation difficult. rsc.orgrsc.org The low natural abundance of the compound in some plant sources can also present a challenge, requiring the processing of large amounts of plant material to obtain a small quantity of the pure substance. rsc.org

Synthetic Pathways and Chemical Modification

Total Synthesis Approaches

The complete synthesis of robustone methyl ether from simple, commercially available starting materials is a significant challenge in organic chemistry. quora.com Total synthesis allows for the production of the compound without reliance on natural sources and provides a platform for creating structurally diverse analogues. google.comnih.gov

A key challenge in the total synthesis of robustone and its analogues is the construction of the characteristic fused ring system. One approach involves the synthesis of linear 3-phenylpyranocoumarins. rsc.org This method starts with 7-(1,1-dimethylprop-2-ynyloxy)-coumarin derivatives where the 8-position is blocked by an iodine atom. rsc.org Heating these precursors in N,N-dimethylaniline leads to cyclization, forming the linear pyranocoumarin (B1669404) core, along with the removal of the iodine and potential partial demethylation. rsc.org

Another strategy focuses on the construction of apigenin (B1666066) ethers with functionalities at the 6- and 3'-positions that can be cross-coupled using transition metal catalysis. google.com This involves a regioselective iodination of an apigenin derivative and the formation of a boronate at the 3'-position, which are then coupled. google.com

Table 1: Selected Intermediates in the Total Synthesis of Robustone Analogues

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 7,4'-Dimethoxy-5-hydroxyflavone | C₁₇H₁₄O₅ | Intermediate in apigenin-based synthesis routes. google.com |

| 5,7,4'-Trimethoxyflavone (Apigenin trimethyl ether) | C₁₈H₁₆O₅ | A key building block for constructing more complex flavonoids. google.com |

| 1-(4'-Methoxyphenyl)-3-(2"-hydroxy-3",6"-dimethoxyphenyl)-1,3-propanedione | C₁₈H₁₈O₆ | Precursor that undergoes cyclization to form the flavone (B191248) core. google.com |

The creation of specific stereoisomers is crucial, as the biological activity of complex molecules like this compound can be highly dependent on their three-dimensional structure. Stereoselective synthesis aims to control the formation of these stereocenters. rsc.org For rotenoids, a class of compounds to which robustone is related, asymmetric total synthesis has been achieved using organocatalyzed dynamic kinetic resolution. researchgate.net This method allows for the concise construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core structure, a key feature of these molecules. researchgate.net While this specific method was reported for other rotenoids like tephrosin (B192491) and deguelin, the principles are applicable to the synthesis of this compound. researchgate.net

The development of new approaches for the stereoselective synthesis of tertiary methyl ethers is also relevant, as these motifs can be present in complex natural products. nih.gov One such method involves the Lewis acid-mediated addition of titanium enolates to dimethyl ketals of aliphatic methyl ketones. nih.gov

Partial Synthesis and Derivatization

Partial synthesis, which starts from a structurally similar natural product or a late-stage synthetic intermediate, is often a more practical approach for producing analogues of complex molecules. quora.comnih.gov This strategy allows for the exploration of structure-activity relationships by making specific chemical modifications to the core structure.

The synthesis of various methyl ether analogues of flavonoids and related compounds is a common strategy to explore their biological potential. semanticscholar.org For instance, the synthesis of robustin and its methyl ether has been achieved from the corresponding 7-(1,1-dimethylprop-2-ynyloxy)-coumarin derivatives. rsc.org The reaction conditions can sometimes lead to partial demethylation, which requires careful control to obtain the desired methyl ether. rsc.org The synthesis of C-prenylated stilbenoid methyl ethers has also been reported, demonstrating a versatile six-step convergent process. semanticscholar.org

The introduction of new functional groups onto the robustone scaffold can lead to the discovery of derivatives with enhanced or novel properties. This can be achieved through various chemical transformations. For natural phenols, derivatization can occur by modifying existing phenolic hydroxyl groups or by introducing new groups onto the aromatic rings. nih.gov Strategies for the α-functionalization of acetophenone (B1666503) fragments, which can be part of a larger molecular structure, have been developed to introduce a diversity of functional groups in a single step. nih.gov

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. rsc.org This approach has been successfully applied to the synthesis of various natural products and their analogues. nih.govscience.govnih.gov For example, a modular chemoenzymatic approach has been developed for the synthesis of terpene analogues, showcasing its potential for creating non-natural terpenoids. nih.gov Squalene-hopene cyclase (SHC) has been used for the stereoselective cyclization of geranylgeraniol, a key step in the synthesis of certain terpenoids. rsc.org While specific chemoenzymatic methods for this compound are not yet widely reported, the success of this approach for other complex natural products, including other flavonoids and rotenoids, suggests it is a promising avenue for future research. science.gov The use of enzymes could offer highly selective methods for hydroxylations, glycosylations, or other modifications of the robustone core.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ox.ac.uk For robustone methyl ether, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

One-dimensional NMR, specifically ¹H and ¹³C NMR, offers the initial overview of the proton and carbon framework of the molecule. In ¹H NMR spectra of flavonoids, methoxy (B1213986) (OMe) group signals typically appear as singlets in the range of 3.85 ± 0.25 ppm, though their exact chemical shift is not always a reliable indicator of their position on the aromatic rings. researchgate.net In contrast, ¹³C NMR chemical shifts are more indicative of the substitution pattern. researchgate.net

To definitively assign the structure of this compound, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within the molecular structure. sdsu.edu This is crucial for tracing out the spin systems within the different rings of the flavonoid core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cn This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are two or three bonds apart. ustc.edu.cn HMBC is particularly vital for connecting the individual spin systems established by COSY and for positioning substituents like the methyl ether group on the flavonoid skeleton. emerypharma.comresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a through-space correlation experiment that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the relative stereochemistry and conformation of the molecule. researchgate.net

By combining the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, leading to its full structural elucidation. researchgate.netchemrxiv.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions would include:

C-H stretching vibrations for aromatic and aliphatic moieties. libretexts.orglibretexts.org

C=C stretching vibrations within the aromatic rings. libretexts.orglibretexts.org

C-O stretching vibrations characteristic of the ether linkage. docbrown.infospectroscopyonline.com Mixed aromatic-aliphatic ethers typically show two distinct C-O stretching bands. spectroscopyonline.com

Absorptions related to the carbonyl group (C=O) of the flavonoid skeleton. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. gdckulgam.edu.in Flavonoids, with their conjugated aromatic rings and carbonyl group, exhibit characteristic UV-Vis absorption spectra. msu.edu The position of the absorption maxima (λmax) can be influenced by the substitution pattern on the flavonoid core. gdckulgam.edu.in The UV-Vis spectrum of this compound helps to confirm the presence of the conjugated flavonoid chromophore.

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC, SEC) in Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from its natural source and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, purification, and quantification of compounds in a mixture. researchgate.netnih.gov For the isolation and purity assessment of this compound, a suitable stationary phase (e.g., C18) and mobile phase system are employed. sigmaaldrich.commerckmillipore.com The purity of the isolated compound is determined by the presence of a single, sharp peak in the chromatogram. HPLC can be used with various detectors, including UV-Vis detectors that can be set to the λmax of the compound for selective detection. researchgate.net

Gas Chromatography (GC): Gas chromatography is another important separation technique, particularly for volatile and thermally stable compounds. nih.govhoneywell.com GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the analysis of complex mixtures and the identification of individual components. restek.com While flavonoids themselves may require derivatization to increase their volatility for GC analysis, GC can be used to analyze related, more volatile compounds or degradation products.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. bio-rad.com It can be used as a preliminary purification step to separate large molecules from smaller ones. protocols.io In the context of natural product isolation, SEC can be useful for removing high molecular weight impurities like tannins or proteins from the crude extract before further purification by other chromatographic methods. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

While the previously mentioned techniques provide extensive information about the structure of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional conformation of a molecule in the solid state. imperial.ac.ukresearchgate.net This technique requires a single, high-quality crystal of the compound. nih.govsoton.ac.uk

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, X-ray crystallography can unambiguously determine the absolute configuration of all stereocenters. imperial.ac.ukresearchgate.net This is particularly important for understanding the biological activity of the molecule, as different enantiomers can have vastly different physiological effects.

Biosynthetic Investigations

Proposed Biosynthetic Pathway of Robustone Methyl Ether

This compound is classified as a rotenoid, a specific type of isoflavonoid (B1168493). thieme-connect.comscispace.com The proposed biosynthetic pathway originates from the general phenylpropanoid and flavonoid pathways. The construction of the core isoflavonoid structure is a critical phase, followed by modifications that lead to the final rotenoid skeleton.

The initial steps involve the conversion of the amino acid L-phenylalanine into p-coumaroyl-CoA, a central precursor in flavonoid biosynthesis. mdpi.comacs.org This conversion is catalyzed by a sequence of enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.comfrontiersin.org

From p-coumaroyl-CoA, the pathway proceeds through the following key stages:

Chalcone (B49325) Formation: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. acs.orgoup.com

Flavanone/Isoflavone (B191592) Isomerization: A critical rearrangement occurs where the B-ring of the flavonoid structure migrates from the C2 to the C3 position of the C-ring. frontiersin.org This 1,2-aryl shift, catalyzed by isoflavone synthase (IFS), is the hallmark of isoflavonoid biosynthesis and distinguishes it from the general flavonoid pathway. frontiersin.orgrsc.org

Core Isoflavonoid Modifications: The resulting isoflavone scaffold undergoes a series of tailoring reactions, including hydroxylation, methylation, and prenylation, to create a diversity of compounds. mdpi.comacs.org

Rotenoid Ring Formation: A key step in the formation of the characteristic B-ring of rotenoids is the oxidative cyclization triggered by the oxidation of a methoxy (B1213986) group. thieme-connect.comacs.org

This sequence establishes the fundamental A/B/C/D ring system of rotenoids. nih.gov The final structure of this compound is achieved through specific methylation and prenylation reactions on this core skeleton. mdpi.comresearchgate.netresearchgate.net

Table 1: Key Stages in the Proposed Biosynthesis of the Rotenoid Core

| Stage | Description | Key Precursors/Intermediates | Key Enzyme Classes |

|---|---|---|---|

| Phenylpropanoid Pathway | Synthesis of the initial building blocks from amino acids. | L-phenylalanine, p-coumaroyl-CoA | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL) |

| Flavonoid/Isoflavonoid Core | Formation of the basic isoflavone skeleton. | Chalcone, Flavanone, Isoflavone | Chalcone synthase (CHS), Chalcone isomerase (CHI), Isoflavone synthase (IFS) |

| Rotenoid Formation | Cyclization and modification to form the final rotenoid rings. | Isoflavone intermediates | Oxidative enzymes |

Enzymatic Transformations Involved in Isoflavonoid Methylation

Methylation is a crucial enzymatic modification in the biosynthesis of many isoflavonoids, including this compound. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov

OMTs are responsible for transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavonoid substrate, resulting in a methylated product and S-adenosyl-L-homocysteine (SAH). nih.gov These enzymes are highly specific and play a critical role in determining the final structure and biological activity of the natural product.

In the context of isoflavonoid biosynthesis, several key OMT activities have been identified:

Isoflavone O-methyltransferase (IOMT): This enzyme is pivotal in the methylation of isoflavone intermediates. For example, IOMT from alfalfa has been shown to convert the isoflavone daidzein (B1669772) into its 7-O-methylated form, isoformononetin. researchgate.netnih.gov

4'-O-Methylation: The methylation of the 4'-hydroxyl group on the B-ring of the isoflavonoid skeleton is a prerequisite for the biosynthesis of certain phytoalexins, such as medicarpin, in many legumes. nih.gov

Specific Methyltransferases: The formation of specific methyl ethers, like that in this compound, requires a dedicated methyltransferase. In the fungus Alternaria alternata, an enzyme named alternariol-O-methyltransferase was identified, which specifically converts alternariol (B1665735) to alternariol-9-methyl ether (AME). plos.org This highlights the existence of highly specialized enzymes for such terminal methylation steps.

The methylation reactions contribute significantly to the chemical diversity of isoflavonoids and can influence their metabolic stability and biological function. researchgate.net

Table 2: Examples of Enzymatic Methylation in Isoflavonoid Pathways

| Enzyme | Substrate | Product | Organism/System | Citation |

|---|---|---|---|---|

| Isoflavone O-methyltransferase (IOMT) | Daidzein | Isoformononetin (7-O-methyl daidzein) | Alfalfa | researchgate.net, nih.gov |

Precursor Incorporation Studies

The elucidation of the biosynthetic pathway of rotenoids has heavily relied on precursor incorporation studies using isotopically labeled compounds. nih.gov These experiments provide direct evidence for the sequence of intermediates and the molecular rearrangements that occur during biosynthesis.

Key findings from these studies include:

Confirmation of the Isoflavonoid Pathway: Early research utilized phenylalanine labeled with carbon-14 (B1195169) (¹⁴C) at the 2-position. rsc.org When fed to rotenone-producing plants, the resulting rotenone (B1679576) showed that the aromatic A-ring had undergone a 1,2-shift, a key feature of the isoflavonoid pathway. rsc.org This experiment definitively established that rotenoids are derived from isoflavonoid precursors. rsc.orgnih.gov

Use of Multiple Isotopes: A range of isotopes, including ¹⁴C, ¹³C, deuterium (B1214612) (²H), and tritium (B154650) (³H), have been employed to trace the intricate oxidative reactions and stereochemical details of the pathway, particularly in the formation of the E-ring of compounds like rotenone and deguelin. nih.gov

These tracer studies have been instrumental in mapping the complex series of reactions from simple primary metabolites to the elaborate final structures of rotenoids. nih.gov

Genetic Basis of Biosynthesis in Producing Organisms

The production of this compound and other isoflavonoids is controlled by a specific set of genes that encode the necessary biosynthetic enzymes. Advances in molecular biology have allowed for the identification and characterization of these genes, primarily in leguminous plants. frontiersin.org

The genetic framework for isoflavonoid biosynthesis can be summarized as follows:

Core Pathway Genes: The synthesis begins with genes from the general phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). frontiersin.org These are followed by genes specific to flavonoid synthesis, including chalcone synthase (CHS) and chalcone isomerase (CHI). nih.gov

The Key Diversion Gene - Isoflavone Synthase (IFS): The commitment of intermediates to the isoflavonoid pathway is controlled by the gene encoding isoflavone synthase (IFS). frontiersin.org This cytochrome P450 enzyme catalyzes the critical 1,2-aryl migration that defines isoflavonoids. frontiersin.org Its expression is a key regulatory point.

Tailoring Enzyme Genes: Downstream from IFS, a suite of genes encodes for tailoring enzymes that modify the isoflavone core. These include genes for hydroxylases, methyltransferases (like IOMT), and prenyltransferases, which are responsible for the vast structural diversity of this compound class. researchgate.netnih.gov

Regulatory Genes: The expression of the biosynthetic genes is often coordinated by transcription factors. In particular, MYB-type transcription factors have been identified as crucial regulators of the isoflavonoid pathway in several plant species. frontiersin.org

Genetic Engineering: The understanding of these genetic pathways allows for metabolic engineering. For instance, modulating the expression of the IOMT gene in alfalfa has been shown to directly affect the production levels of methylated isoflavonoid phytoalexins, demonstrating the gene's role in the pathway. nih.gov In fungi, biosynthetic genes for secondary metabolites are often found in clusters. For the production of alternariol-9-methyl ether, a gene cluster containing a polyketide synthase (PKS), a transcriptional regulator (altR), and a putative methyltransferase has been identified. plos.org

Table 3: Key Genes Involved in Isoflavonoid Biosynthesis

| Gene Abbreviation | Enzyme Name | Function in Pathway | Citation |

|---|---|---|---|

| PAL | Phenylalanine Ammonia-Lyase | Converts L-phenylalanine to cinnamic acid. | frontiersin.org |

| C4H | Cinnamic Acid 4-Hydroxylase | Hydroxylates cinnamic acid. | frontiersin.org |

| 4CL | 4-Coumaroyl-CoA Ligase | Activates p-coumaric acid to p-coumaroyl-CoA. | frontiersin.org |

| CHS | Chalcone Synthase | Forms the chalcone backbone. | nih.gov |

| CHI | Chalcone Isomerase | Isomerizes chalcone to flavanone. | nih.gov |

| IFS | Isoflavone Synthase | Catalyzes the 1,2-aryl migration to form the isoflavone skeleton. | frontiersin.org |

Chemical Reactivity and Transformation Studies

Oxidation and Reduction Pathways

The isoflavonoid (B1168493) scaffold of robustone methyl ether is susceptible to both oxidation and reduction reactions, which can alter its structure and properties.

Oxidation: The oxidation of flavonoids and isoflavonoids typically involves their phenolic hydroxyl groups. nih.govmdpi.com However, in this compound, the hydroxyl group at position 5 is methylated, which influences its oxidative profile. The primary sites for oxidation are the heterocyclic C ring and the attached B ring.

Enzymatic Oxidation: In biological systems, cytochrome P450 enzymes can catalyze the hydroxylation of flavonoid structures, potentially introducing new hydroxyl groups onto the aromatic rings. nih.gov For instance, demethylation of methoxy (B1213986) groups to form hydroxyl groups is a known metabolic pathway. nih.gov

Chemical Oxidation: Strong oxidizing agents can lead to the degradation of the flavonoid skeleton. The electron-rich nature of the benzodioxole and methoxy-substituted A ring can increase the susceptibility of the molecule to oxidative cleavage. The 1,3-benzodioxole group itself can undergo reactions such as hydrogen abstraction from the methylene bridge to form a radical. chemicalbook.com

Autoxidation: Like many polyphenolic compounds, isoflavonoids can undergo autoxidation, especially in the presence of metal ions, leading to the formation of radical species and subsequent degradation products. frontiersin.org The antioxidant properties of related isoflavones are linked to their ability to scavenge free radicals, a process that involves the oxidation of the flavonoid itself. nih.govaging-us.com

Reduction: Reduction reactions of this compound would likely target the α,β-unsaturated ketone system in the chromenone (C ring) core.

Carbonyl Group Reduction: The C4-carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄), to yield the corresponding isoflavanol.

Double Bond Reduction: The C2-C3 double bond is also susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce this bond, converting the isoflavone (B191592) structure into an isoflavanone. Further reduction can lead to an isoflavan.

Reductive Modifications: In anaerobic environments, microorganisms can perform reductive modifications on the heterocyclic ring of isoflavones. nih.gov

| Reaction Type | Potential Site on this compound | Expected Product Type | Example Reagents/Conditions |

| Oxidation | Methoxy group (C5) | Phenol (B47542) (demethylation) | Cytochrome P450 enzymes |

| Benzodioxole methylene bridge | Radical intermediate | Radical initiators | |

| Chromenone Ring | Ring-opened products | Strong oxidizing agents | |

| Reduction | Carbonyl group (C4) | Isoflavanol | NaBH₄ |

| Double bond (C2-C3) | Isoflavanone | H₂, Pd/C | |

| C-ring (complete) | Isoflavan | Catalytic hydrogenation |

Ether Cleavage Reactions

The methoxy group at the C5 position of this compound is an aryl ether linkage. Ether cleavage is a fundamental reaction that typically requires strong acidic conditions due to the general stability of the C-O bond. wikipedia.orglongdom.org

The cleavage of aryl methyl ethers is most effectively achieved using strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via a nucleophilic substitution mechanism.

Protonation: The ether oxygen is first protonated by the strong acid, converting the methoxy group into a better leaving group (a protonated alcohol). wikipedia.orglongdom.org

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile. Because the carbon of the aromatic ring is sp² hybridized and sterically hindered, it does not undergo Sₙ1 or Sₙ2 reactions. longdom.orglibretexts.org Therefore, the nucleophile attacks the less hindered methyl group in an Sₙ2 reaction. libretexts.org

Products: This concerted step results in the cleavage of the C-O bond, yielding a phenol (specifically, the robustone parent compound with a hydroxyl group at C5) and a methyl halide (CH₃I or CH₃Br). libretexts.org

Due to the high stability of the ether linkage, these reactions often require heat. wikipedia.org Other reagents like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers under milder conditions. organic-chemistry.org

| Reagent | Typical Conditions | Mechanism | Products from this compound |

| Hydroiodic Acid (HI) | Heat | Sₙ2 | Robustone + Methyl iodide |

| Hydrobromic Acid (HBr) | Heat | Sₙ2 | Robustone + Methyl bromide |

| Boron Tribromide (BBr₃) | CH₂Cl₂, often low temperature | Lewis acid-catalyzed cleavage | Robustone + CH₃Br (after workup) |

Cyclization and Rearrangement Mechanisms

The complex polycyclic structure of this compound allows for the possibility of various cyclization and rearrangement reactions, often catalyzed by acids or light.

Isoflavone Rearrangement: Isoflavone synthase, a key enzyme in isoflavonoid biosynthesis, catalyzes a rearrangement reaction that moves the B-ring from the C2 position (as in flavones) to the C3 position. nih.gov While this is a biosynthetic step, it highlights the potential for skeletal rearrangements within the flavonoid framework under specific catalytic conditions.

Acid-Catalyzed Cyclization: Strong acids can catalyze intramolecular cyclization reactions. ijrpc.com For this compound, protonation could initiate carbocation formation, leading to cyclization involving the pyran ring or other parts of the molecule. Such reactions can be complex and lead to a variety of rearranged polycyclic structures. researchgate.net

Photochemical Cycloadditions: The chromenone moiety, upon photochemical excitation, can undergo cycloaddition reactions. For example, intramolecular [2+2] ketene cycloadditions are a known route for synthesizing certain isoflavones and related benzofurans. acs.org

Auwers Synthesis: A classic reaction for synthesizing 3-hydroxychromones (flavonols) involves the rearrangement of an aurone epoxide. This demonstrates that rearrangements involving the heterocyclic C-ring are a feature of flavonoid chemistry. tsijournals.com

While specific cyclization or rearrangement studies on this compound are not available, the reactivity of the chromone and isoflavone scaffolds suggests that such transformations are plausible under appropriate synthetic or enzymatic conditions.

Degradation Studies of this compound

The stability of this compound is influenced by environmental factors such as light, pH, and temperature. Degradation can proceed through photochemical or chemical pathways.

Isoflavonoids, possessing extensive chromophoric systems, are susceptible to degradation upon exposure to UV light. acs.orgmdpi.com The photochemical degradation of this compound is expected based on studies of related isoflavones like daidzein (B1669772) and formononetin. acs.orgnih.gov

Direct Photolysis: The molecule can directly absorb solar radiation, leading to an excited state that subsequently undergoes reactions such as isomerization, rearrangement, or cleavage. acs.org Studies on isoflavones have shown that direct photolysis is a primary degradation pathway in aqueous environments. nih.govresearchgate.net

Indirect Photolysis: Degradation can be accelerated by photosensitizers present in the medium, such as natural organic matter (NOM). acs.orgnih.gov These sensitizers absorb light and produce reactive oxygen species (ROS) like singlet oxygen (¹O₂) or excited triplet states, which then react with and degrade the isoflavone. nih.govresearchgate.net

The rate of photochemical degradation is dependent on factors like pH, the presence of sensitizers, and light intensity. acs.org For example, the half-lives of daidzein and formononetin in surface water under summer sunlight are estimated to be 10 and 4.6 hours, respectively. acs.orgnih.gov

| Isoflavone | Degradation Pathway | Conditions | Estimated Half-life |

| Daidzein | Direct Photolysis | pH 7 water, summer sunlight | 10 hours acs.orgresearchgate.net |

| Formononetin | Direct Photolysis | pH 7 water, summer sunlight | 4.6 hours acs.org |

| Biochanin A | Indirect Photolysis (NOM) | Environmental pH | Varies with NOM concentration nih.gov |

| Genistein (B1671435) | Indirect Photolysis (NOM) | Environmental pH | Varies with NOM concentration nih.gov |

The chemical stability of this compound is highly dependent on the medium, particularly its pH and temperature.

Effect of pH: Flavonoids are generally more stable in acidic to neutral conditions. In alkaline media (pH > 7.5), the degradation of related flavonoids like quercetin (B1663063) is significantly enhanced. researchgate.net This instability is often due to the susceptibility of the pyrone (C ring) structure to nucleophilic attack and ring-opening reactions in basic solutions.

Thermal Degradation: High temperatures can cause the degradation of isoflavonoids. Studies on soy isoflavones show that thermal degradation follows first-order reaction kinetics, with the rate increasing significantly with temperature. oup.com For example, the half-lives of isoflavones like daidzein and genistein decrease dramatically when heated from 100°C to 200°C. oup.com Aglycones (like the basic structure of robustone) are generally more thermally stable than their glycoside forms. oup.com

Oxidative Degradation: As discussed in section 6.1, isoflavonoids can be degraded by oxidative processes. The presence of dissolved oxygen, metal ions, or enzymes can lead to the oxidative cleavage of the heterocyclic rings, resulting in smaller phenolic acids and other degradation products. nih.gov

| Compound Class | Condition | Effect on Stability |

| Isoflavones | High Temperature (150-200°C) | Increased degradation rate; follows first-order kinetics. oup.com |

| Flavonoids | Alkaline pH (>7.5) | Enhanced degradation and loss of structure. researchgate.net |

| Isoflavones | Fermentation (microbial) | Reductive modifications and cleavage of side groups. nih.gov |

Analogues, Derivatives, and Structure Activity Relationships Sar

Systematic Modification of the Robustone Methyl Ether Scaffold

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. While specific, large-scale systematic modification studies focused solely on this compound are not extensively documented in publicly available research, the principles can be inferred from synthetic efforts on closely related prenylated isoflavonoids, such as derrubone (B1233059). researchgate.net The synthesis of derrubone and its analogues has been accomplished in convergent steps, providing a facile method for creating related compounds. researchgate.net

These synthetic strategies often involve:

O-alkylation and C-alkylation: Introduction of various alkyl groups, including the characteristic prenyl group, is often achieved after the core isoflavonoid (B1168493) framework is constructed. researchgate.net Methods include O-propargylation followed by reduction and thermal rearrangement to yield C-prenylated structures. mdpi.com

Modification of Substituents: The hydroxyl and methoxy (B1213986) groups on the aromatic rings are common targets for modification. For instance, the synthesis of methyl ether derivatives of various complex natural products has been shown to modulate biological activity. nih.govnih.gov In studies on vancomycin (B549263) aglycon, partial or permethylation of phenol (B47542) groups led to significant changes in antimicrobial potency. nih.gov

Scaffold Alteration: More complex modifications can involve altering the heterocyclic C-ring or the B-ring aromatic system. Replacing the indole (B1671886) ring in some bioactive molecules with simple phenyl or pyridine (B92270) rings has been shown to be detrimental to or only moderately tolerated for activity, indicating the specific nature of required structural motifs. nih.gov

SAR Studies on the Isoflavonoid Core

Structure-activity relationship (SAR) studies on the isoflavonoid core of compounds like this compound have revealed that the pattern of substitution is critical for biological activity.

Key findings from SAR studies on related isoflavonoids include:

Oxygenation Patterns: The presence, number, and location of hydroxyl (-OH) and methoxyl (-OCH3) groups on the A and B rings of the isoflavonoid skeleton significantly influence their anticancer potential. semanticscholar.org For some flavonoids, a strong relationship exists between oxygenation patterns and activity. semanticscholar.org

C-6 and C-7 Substitution: Modification at the C-6 position of the isoflavone (B191592) scaffold has been shown to have a dramatic effect on inhibitory activity in cancer cell lines. researchgate.net Furthermore, a methoxyl group at the C-7 position of the A-ring has been identified as a crucial feature for PPAR-γ agonist activity in certain prenylated flavonoids. nih.gov

B-Ring Substitution: For derrubone analogues, SAR studies revealed a requirement for substitution at the 3'-aryl position for activity. nih.gov

These findings underscore that the isoflavonoid core is not merely a passive scaffold but an active participant in molecular interactions, with specific substitution patterns being essential for potent biological effects.

Impact of Prenyl Groups on Biological Activity

The prenyl (or isopentenyl) group is a defining feature of this compound and a large class of bioactive natural products. Its presence is not merely structural but has a profound impact on the molecule's biological and pharmacological properties.

Enhanced Bioactivity: The C-prenylation of flavonoids is considered a crucial element for their biological activities. mdpi.com Over the last decade, numerous studies have demonstrated that the prenylation of flavonoids often enhances their biological effects compared to their non-prenylated parent compounds. frontiersin.org

Requirement for Activity: For some related compounds, the prenyl side chain is an absolute requirement for activity. Studies on derrubone analogues showed that the prenyl group was necessary for its Hsp90 inhibitory action. nih.gov

Type and Position of Prenylation: The nature of the prenyl group can also be important. For instance, some studies on prenylated isoflavonoids found that those with a linear prenyl group exhibited stronger inhibitory activity against α-glucosidase. nih.gov The position of the prenyl group on the flavonoid core also plays a key role in determining the type and potency of the biological response. mdpi.com

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, an activity significantly influenced by its prenylated structure. nih.govresearchgate.net

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| SW480 | Colon adenocarcinoma | 0.53 ± 0.05 | nih.gov |

| HL-60 | Promyelocytic leukemia | 0.89 ± 0.06 | nih.gov |

| SMMC-7721 | Hepatocellular carcinoma | 1.97 ± 0.11 | nih.gov |

| A-549 | Lung carcinoma | 2.01 ± 0.07 | nih.gov |

| MCF-7 | Breast adenocarcinoma | 3.04 ± 0.08 | nih.gov |

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is critical for its interaction with biological targets like enzymes and receptors. Conformation-activity relationship studies seek to understand how the spatial arrangement of a molecule's functional groups affects its biological activity. nih.gov

For isoflavonoids, the relative orientation of the B-ring with respect to the rest of the molecule is a key conformational feature. This orientation is defined by the dihedral angles around the bond connecting the B-ring to the heterocyclic C-ring. nepjol.info

Planarity and Activity: Studies on quercetin (B1663063) and its derivatives have shown that compounds with high antioxidant activity possess similar dihedral angles, suggesting a preferred conformational geometry for radical scavenging. nepjol.info

Stacking Interactions: In other classes of molecules, specific conformational arrangements, such as a tilted stacking interaction between two aromatic rings, have been found in the lowest energy conformations of high-affinity analogues, while being absent in analogues with poor affinity. nih.gov This highlights the importance of specific intramolecular and intermolecular interactions that are governed by the molecule's preferred shape.

Conformation of Ether Linkages: The conformation of methyl ether groups on aromatic rings can also be influential. The orientation of the methyl group relative to the aromatic plane can affect interactions with a binding site. mdpi.comrsc.org

While specific conformational analyses for this compound are not widely reported, the principles derived from related flavonoids suggest that its three-dimensional structure, particularly the planarity of the ring system and the orientation of its prenyl and methoxy substituents, are crucial determinants of its biological activity. nih.govnepjol.info

Comparison with Related Natural Products (e.g., Derrubone, Rotenone)

This compound belongs to the isoflavonoid family, which includes many other biologically active compounds. Comparing it with structurally similar natural products like derrubone and the rotenoid, rotenone (B1679576), helps to contextualize its activity and understand the influence of subtle structural differences. This compound, robustone, and derrubone have all been isolated from Derris robusta. researchgate.net

Derrubone: Like this compound, derrubone is a prenylated isoflavone. It is a known inhibitor of the heat shock protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of many proteins required for tumor cell growth. nih.govthieme-connect.comthieme-connect.com Derrubone inhibits Hsp90 with an IC₅₀ value of 0.23 ± 0.04 µM in a luciferase refolding assay and shows potent antiproliferative activity against human breast cancer cell lines. thieme-connect.comthieme-connect.com SAR studies have highlighted the necessity of the prenyl group and substitution on the 3'-aryl position for its activity. nih.gov

Rotenone: Rotenone is a more structurally complex rotenoid, a class of compounds closely related to isoflavonoids. It is well-known as a potent mitochondrial complex I inhibitor and has been widely used as a pesticide and insecticide. researchgate.net It also exhibits significant cytotoxic activity against various cancer cell lines. nih.gov

The following table provides a comparison of the reported cytotoxic activities of this compound and rotenone.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| This compound | SW480 | Colon adenocarcinoma | 0.53 ± 0.05 | nih.gov |

| Rotenone | HT-29 | Colon adenocarcinoma | 0.1 | nih.gov |

| This compound | MCF-7 | Breast adenocarcinoma | 3.04 ± 0.08 | nih.gov |

| Rotenone | MCF-7 | Breast adenocarcinoma | 0.01 | nih.gov |

This comparison indicates that while both this compound and rotenone are potent cytotoxic agents, rotenone generally displays higher potency in the tested cell lines. The structural differences, particularly the more rigid and complex ring system of rotenone, likely account for the variation in potency and mechanism of action.

Mechanistic and Molecular Biological Investigations

Cytotoxicity and Antiproliferative Activity in In Vitro Cellular Models

Robustone methyl ether has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. researchgate.netmdpi.com These activities are crucial indicators of its potential as an anticancer agent. The effectiveness of this compound is typically quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population.

Studies have evaluated the cytotoxic prowess of this compound against several human cancer cell lines, revealing a broad spectrum of activity. researchgate.netmdpi.com For instance, it has shown notable effects on HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma) cells. mdpi.com

The IC50 values of this compound against these cell lines, as reported in a study, are presented in the table below. mdpi.com A lower IC50 value signifies greater potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 0.89 ± 0.06 |

| SMMC-7721 | Hepatocellular Carcinoma | 1.97 ± 0.11 |

| A-549 | Lung Adenocarcinoma | 2.01 ± 0.07 |

| MCF-7 | Breast Adenocarcinoma | 3.04 ± 0.08 |

| SW480 | Colon Adenocarcinoma | 0.53 ± 0.05 |

The data indicates that this compound is particularly potent against the SW480 colon adenocarcinoma cell line, with the lowest IC50 value among the tested lines. mdpi.com Its efficacy against HL-60 leukemia cells is also noteworthy. mdpi.com While information regarding its specific activity against HeLa (cervical cancer) and A431 (skin squamous cell carcinoma) is less detailed in the provided context, the broad-spectrum activity suggests potential effects on these cell lines as well.

Molecular Targets and Signaling Pathways

The anticancer effects of this compound are underpinned by its interaction with specific molecular targets and its ability to modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a significant role in the inflammatory response and in promoting cell survival and proliferation in cancer. nih.govglpbio.com Some related flavonoid compounds have been shown to inhibit the NF-κB signaling pathway. mdpi.comglpbio.com For example, certain prenylated flavonoids can suppress the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and reducing its transcriptional activity. mdpi.comglpbio.com While the direct inhibitory mechanism of this compound on NF-κB is not explicitly detailed, its structural similarity to other anti-inflammatory flavonoids suggests it may operate through a comparable mechanism. mdpi.comnih.gov

Mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2, JNK, and p38 MAPK pathways, are critical signaling cascades that regulate a wide array of cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netnih.govresearchgate.net Dysregulation of these pathways is a common feature of cancer. researchgate.net Some flavonoids have been observed to interfere with these kinase activities. mdpi.com For instance, certain flavonoids can suppress the phosphorylation of JNK, thereby inhibiting the transcriptional activity of AP-1, a downstream target of the JNK pathway. mdpi.com While the direct effects of this compound on ERK1/2, JNK, and p38 MAPK are not explicitly detailed in the provided search results, the known actions of similar compounds suggest this is a plausible area of its biological activity. mdpi.commdpi.com

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. researchgate.netmdpi.com Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cancer cell death. researchgate.net The isoflavone (B191592) derrubone (B1233059), a compound structurally related to robustone, has been identified as an inhibitor of Hsp90. researchgate.net This suggests that this compound may also interact with and potentially inhibit Hsp90, contributing to its anticancer effects. However, direct evidence for Hsp90 inhibition by this compound is not specified in the provided information.

Cell Cycle Analysis and Apoptosis Induction Studies

The antiproliferative activity of many anticancer compounds is linked to their ability to induce cell cycle arrest and trigger apoptosis (programmed cell death). researchgate.netresearchgate.netexpertcytometry.com

Cell cycle analysis by flow cytometry is a standard method to determine the phase of the cell cycle at which a compound exerts its effects. mdpi.combangslabs.com Compounds can cause cells to accumulate in specific phases, such as G0/G1, S, or G2/M, preventing them from proceeding through the cycle and proliferating. researchgate.netmdpi.com For instance, some anticancer agents have been shown to cause an accumulation of cells in the sub-G1 population, which is indicative of apoptotic cells. researchgate.net

Apoptosis is a key mechanism by which chemotherapeutic agents eliminate cancer cells. nih.govnih.gov The induction of apoptosis can be confirmed through various assays, such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.net While flavonoids, in general, are known to induce cell cycle arrest and apoptosis in cancer cells, specific studies detailing the effects of this compound on these processes are not available in the provided search results. researchgate.net However, given its cytotoxic profile, it is highly probable that this compound also mediates its anticancer effects through the induction of cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Impact on Cellular Bioenergetics and Metabolism

The metabolism of this compound is likely to follow pathways established for other prenylated and methoxylated isoflavonoids. Generally, the metabolism of isoflavonoids in the liver involves phase I and phase II reactions. mdpi.com Phase I metabolism often includes oxidative modifications catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net For methoxylated isoflavonoids, a key initial step is often O-demethylation, converting methoxy (B1213986) groups to hydroxyl groups. encyclopedia.pub Given that this compound possesses a methoxy group, it is plausible that it undergoes O-demethylation by hepatic CYP enzymes. encyclopedia.pub Following this, the resulting hydroxylated and other metabolites would likely undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. mdpi.com The prenyl group on the molecule may also influence its metabolic fate, as prenylation generally increases the lipophilicity of flavonoids, which can affect their interaction with metabolic enzymes and cellular membranes. oup.com

It is important to note that without direct experimental evidence, the specific metabolic products of this compound and its precise effects on cellular energy pathways remain speculative.

Molecular Docking and Ligand-Target Interactions

Molecular docking studies have provided insights into the potential molecular targets of this compound (referred to as Methyl Robustone in some studies) and the nature of its interactions at the atomic level. These computational analyses predict the binding affinity and orientation of a ligand to a protein target, offering a rationale for its potential biological activity.

In one study, Methyl Robustone was docked against several protein targets, revealing varying binding energies, which indicate the strength of the interaction. The interactions were characterized by different types of molecular bonds, including hydrogen bonds and van der Waals forces, with specific amino acid residues within the protein's binding site.

A summary of the binding energies of Methyl Robustone with three different protein targets is presented below. A more negative binding energy suggests a more favorable interaction.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|

| 3AY5 | -9.3 |

| 7AEM | -10.2 |

| 6D3O | -8.0 |

The molecular docking analysis also identified the key amino acid residues involved in the binding of Methyl Robustone to these targets. The interactions observed were primarily van der Waals forces and hydrogen bonds.

| Protein Target (PDB ID) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|

| 3AY5 | TRP233 | Van der Waals |

| ALA194 | Van der Waals | |

| 7AEM | MET793 | Hydrogen Bond |

| LEU32 | Hydrogen Bond | |

| PHE47 | Hydrogen Bond |

These molecular docking results suggest that this compound has the potential to bind to and modulate the activity of various protein targets. The specific nature of these interactions, involving key amino acid residues, provides a structural basis for its potential biological effects and serves as a foundation for further experimental validation and drug design efforts.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. Density Functional Theory (DFT) is a prominent method used for this purpose. For isoflavonoids, DFT calculations are employed to determine optimized molecular geometries and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com The energies of HOMO and LUMO and the resulting energy gap (ΔE) are crucial descriptors of molecular stability and reactivity. nanobioletters.com A smaller energy gap generally implies higher reactivity. nanobioletters.com

These computational methods can also generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. MEP maps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, offering insights into how robustone methyl ether might interact with biological receptors or participate in chemical reactions.

Studies on related isoflavone (B191592) derivatives have successfully used DFT to calculate various quantum chemical parameters, providing a basis for understanding their antioxidant or antiviral potentials. nanobioletters.comnih.gov For instance, calculations on isoflavone derivatives have shown how substitutions on the flavonoid skeleton influence the bond dissociation energy of hydroxyl groups, a key factor in antioxidant activity. nih.gov Such analyses could be applied to this compound to predict its reactivity and potential interaction sites.

| Computational Method | Calculated Property | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energies | Indicates electronic excitability and chemical reactivity. |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap (ΔE) | Correlates with molecular stability; a smaller gap suggests higher reactivity. nanobioletters.com |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, predicting interaction patterns. |

| Ab initio / Hartree-Fock (HF) | Atomic Charge Density | Explains the distribution of electrons and helps in understanding reaction mechanisms. sioc-journal.cn |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering critical insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule. nih.gov For a molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) it can adopt and the energy landscape associated with these changes.

In the context of drug discovery and pharmacology, MD simulations are used to study how a ligand, such as an isoflavone, binds to a protein target. tandfonline.comnih.gov These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and characterize the role of water molecules in the binding site. nih.govtandfonline.com Studies on other isoflavones like daidzein (B1669772) and genistein (B1671435) have used MD simulations to analyze their stable binding modes within enzyme active sites, providing a rationale for their inhibitory activity. tandfonline.comnih.gov This approach could be used to model the interaction of this compound with potential biological targets, helping to understand its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com

QSAR models are developed to predict the activity of new or untested compounds based on their structural features. mdpi.com For isoflavonoids, QSAR studies have been conducted to create predictive models for a range of biological effects, including antimicrobial and antioxidant activities. mdpi.comnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic properties—to build a regression model. The resulting equation can then be used to estimate the activity of compounds like this compound, provided it falls within the model's applicability domain. mdpi.com The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. nih.gov

QSAR modeling can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target is unknown. They rely on the analysis of a set of molecules with known activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. analchemres.org These models correlate the 3D steric and electrostatic fields of the molecules with their biological activity, providing insights that can guide the design of more potent compounds. analchemres.org

Structure-Based Approaches: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be employed. Docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site. The scores and interaction patterns from docking can then be used as descriptors in a QSAR model. tandfonline.com Studies on isoflavonoids have utilized docking and subsequent MD simulations to understand their interactions with enzymes and to develop structure-based QSAR models. tandfonline.comacs.org

Chemoinformatics and Database Analysis

Chemoinformatics involves the use of computational tools to organize, analyze, and mine large chemical datasets. Publicly accessible databases are invaluable resources in this field.

This compound is listed in several chemical and phytochemical databases, including PubChem, IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics), and others mentioned in phytochemical studies. nih.govimsc.res.in These databases provide essential information such as 2D and 3D structures, physicochemical properties, and links to relevant literature. imsc.res.in

Database analysis allows researchers to perform similarity searches to find compounds with related structures, which may also have similar biological activities. For example, the IMPPAT database contains computed physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for thousands of phytochemicals, enabling large-scale computational screening. imsc.res.in Isoflavone-specific databases have also been constructed to aid in nutritional assessment and research, cataloging the presence of compounds like daidzein and genistein in various foods. nih.govcambridge.orgusda.govusda.gov Such resources are foundational for chemoinformatic analyses that can help prioritize natural products for further study.

Potential Research Applications Non Therapeutic/non Clinical

As a Chemical Probe for Biological Pathway Elucidation

Robustone methyl ether has demonstrated cytotoxic effects against a range of human cancer cell lines, positioning it as a potential chemical probe to investigate the intricate molecular pathways governing cancer cell proliferation and survival. researchgate.netmdpi.com By studying the cellular responses to this compound, researchers can gain insights into the underlying mechanisms of cancer and identify potential new targets for drug development.

One area of interest is its potential modulation of the Wnt signaling pathway, a critical pathway often dysregulated in various cancers. researchgate.net Flavonoids, the class of compounds to which this compound belongs, have been shown to influence components of the Wnt pathway, suggesting that this compound could be used to dissect the specific roles of different proteins within this signaling cascade. researchgate.net

Furthermore, in a metabolomics study, "Methyl Robustone" was identified as a differential metabolite in rats, indicating its interaction with and metabolism by biological systems. mdpi.com This opens up avenues for its use in studying metabolic pathways and understanding how natural products are processed in vivo.

Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| SW480 | Colon Adenocarcinoma | 0.53 ± 0.05 | mdpi.com |

| HL-60 | Promyelocytic Leukemia | 0.89 ± 0.06 | mdpi.com |

| SMMC-7721 | Hepatocellular Carcinoma | 1.97 ± 0.11 | mdpi.com |

| A-549 | Lung Carcinoma | 2.01 ± 0.07 | mdpi.com |

| MCF-7 | Breast Adenocarcinoma | 3.04 ± 0.08 | mdpi.com |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against several human cancer cell lines, demonstrating its cytotoxic potential and suitability as a chemical probe for cancer biology research.

In the Development of Novel Chemical Synthesis Methodologies

The total synthesis of complex natural products like this compound serves as a significant driver for innovation in organic synthesis. The successful synthesis of this compound and its analogs not only provides access to larger quantities of the compound for further research but also helps in the development and refinement of new synthetic strategies. scispace.com

The synthesis of the core structure of this compound, a linear 3-phenylpyranocoumarin, presents unique challenges that encourage chemists to devise novel and efficient synthetic routes. These newly developed methodologies can then be applied to the synthesis of other structurally related natural products and their derivatives, thereby expanding the toolbox of synthetic organic chemistry.

Contribution to Natural Product Chemical Libraries

This compound, isolated from plant species such as Derris robusta and Mappianthus iodoides, is a valuable constituent of natural product chemical libraries. researchgate.netrsc.org These libraries are extensive collections of purified natural compounds that represent the vast chemical diversity found in nature.

The inclusion of isoflavonoids like this compound enriches the structural diversity of these libraries, which are crucial resources for high-throughput screening campaigns aimed at identifying new bioactive molecules. npatlas.org The unique scaffold of this compound, with its fused ring system and specific substitution pattern, offers a distinct chemical entity for screening against a wide array of biological targets. Its presence in databases such as PubChem, ChEMBL, and the Natural Products Atlas underscores its significance as a known natural product. npatlas.orgnih.gov

Benchmarking for Computational Chemistry Models

The well-defined three-dimensional structure and available spectroscopic data for this compound make it a suitable candidate for use as a benchmark in the development and validation of computational chemistry models. nih.govresearchgate.net Accurate prediction of molecular properties, such as conformational energies, spectroscopic signatures, and interaction energies, is a key goal of computational chemistry.

By comparing the computationally predicted properties of this compound with experimental data, such as its mass spectrometry and NMR spectra, researchers can assess the accuracy and reliability of different computational methods. nih.govresearchgate.net While specific studies explicitly using this compound for this purpose are not yet prevalent, the broader class of flavonoids is being used to benchmark quantum mechanical methods for predicting properties like UV-Vis spectra and reactivity. chemrxiv.org The availability of detailed experimental data for this compound makes it an excellent candidate for expanding these benchmarking efforts, ultimately leading to more accurate and predictive computational tools for chemical research. uochb.cz

Q & A

Q. What are the key experimental design considerations for synthesizing Robustone methyl ether with high reproducibility?

To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst concentration) in granular detail and validate purity via multiple orthogonal characterization methods (e.g., NMR, HPLC, elemental analysis). Follow journal guidelines to include step-by-step protocols for at least five compounds in the main manuscript, with additional syntheses in supplementary materials . For novel derivatives, provide full spectral data and purity metrics (e.g., ≥95% by chromatography). Cross-reference synthetic procedures with established literature to confirm consistency in methodology .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Prioritize H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. If discrepancies arise (e.g., unexpected peaks in NMR), re-isolate the compound, verify solvent purity, and compare data against databases like NIST Chemistry WebBook . For unresolved issues, employ alternative techniques (e.g., X-ray crystallography) or computational modeling to validate structural assignments .

Q. How can researchers systematically identify knowledge gaps in the existing literature on this compound?

Conduct a scoping review using databases (PubMed, SciFinder) with keywords such as "this compound synthesis," "applications," and "mechanistic studies." Use Boolean operators to refine searches and categorize findings by themes (e.g., catalytic methods, biological activity). Highlight contradictions (e.g., conflicting catalytic efficiencies) to frame research questions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard classifications. Use fume hoods, nitrile gloves, and eye protection during synthesis. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical evaluation . Document risk mitigation strategies in the experimental section .

Advanced Research Questions

Q. How should researchers statistically analyze contradictory bioactivity data for this compound across independent studies?

Apply meta-analytical frameworks to harmonize datasets, adjusting for variables like cell line heterogeneity or assay conditions. Use random-effects models to account for between-study variance and sensitivity analyses to identify outliers. Report 95% confidence intervals and heterogeneity metrics (e.g., I) .

Q. What methodological strategies can address low yields in the catalytic synthesis of this compound?

Optimize reaction parameters using design of experiments (DoE) approaches, such as factorial designs, to assess interactions between temperature, catalyst loading, and solvent polarity. Characterize catalyst degradation via techniques like SEM-EDS or XPS and compare with fresh catalysts to identify deactivation pathways .

Q. How can researchers ethically navigate collaborations involving proprietary data on this compound?

Draft data-sharing agreements specifying ownership, access, and publication rights. Obtain written consent from all collaborators and disclose conflicts of interest in manuscripts. For human-derived data (e.g., toxicity studies), secure IRB approval and anonymize datasets to comply with privacy regulations .

Q. What frameworks are suitable for integrating computational and experimental data in mechanistic studies of this compound?

Combine density functional theory (DFT) calculations with kinetic experiments (e.g., Eyring plots) to validate proposed reaction mechanisms. Use multivariate analysis to correlate computational activation energies with experimental rate constants. Disclose software parameters (basis sets, solvation models) to ensure reproducibility .

Data Presentation Guidelines

-

Synthesis Optimization Table Example

Parameter Condition A Condition B Condition C Catalyst Loading 5 mol% 10 mol% 15 mol% Yield (%) 62 78 81 Purity (HPLC) 94% 97% 96% Include such tables in supplementary materials, referencing them in the main text to avoid redundancy . -

Ethical Compliance Checklist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.